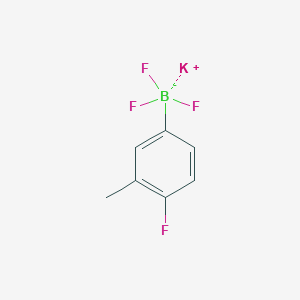

Potassium 4-fluoro-3-methylphenyltrifluoroborate

Description

Potassium 4-fluoro-3-methylphenyltrifluoroborate is an organotrifluoroborate salt characterized by a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the meta position. This compound belongs to a class of reagents widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The fluorine and methyl substituents modulate electronic and steric properties, influencing reactivity in organic transformations.

Properties

IUPAC Name |

potassium;trifluoro-(4-fluoro-3-methylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4.K/c1-5-4-6(8(10,11)12)2-3-7(5)9;/h2-4H,1H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDNIZUWRPRFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 4-fluoro-3-methylphenyltrifluoroborate can be synthesized through the reaction of 4-fluoro-3-methylphenylboronic acid with potassium trifluoroborate. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature until the reaction is complete, followed by purification to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Cross-Coupling Reactions

Potassium 4-fluoro-3-methylphenyltrifluoroborate is widely employed in Suzuki-Miyaura cross-coupling reactions , facilitating the formation of carbon-carbon bonds. This reaction typically involves:

-

Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).

-

Bases : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

Solvents : Mixtures of toluene/water or THF/water under mild heating (60–80°C).

Key Features:

-

The trifluoroborate group enhances stability, enabling reactions under aqueous conditions without premature hydrolysis .

-

The 4-fluoro and 3-methyl substituents influence regioselectivity and electronic effects during coupling.

Example Reaction:

Hydrolysis Reactions

The compound undergoes hydrolysis to yield boronic acids, a critical step in functional group transformations.

Conditions:

-

Additives : Silica gel (1 equiv) accelerates hydrolysis via fluoride scavenging .

-

Temperature : Room temperature to 50°C.

Kinetics Data :

| Substrate | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| 4-F-3-MeC₆H₃BF₃K | H₂O | 2–4 | >95 |

Note: Hydrolysis rates are influenced by the electron-withdrawing fluoro group, which stabilizes the intermediate .

Substitution Reactions

The trifluoroborate group can participate in nucleophilic substitution (SN2) reactions, particularly with alkyl halides or aryl diazonium salts.

Key Pathways:

-

Alkylation :

Conditions: Polar aprotic solvents (e.g., DMF), 80–100°C.

-

Arylation :

Coupling with aryl diazonium salts under copper catalysis yields biaryl derivatives.

Comparative Reactivity

The reactivity of this compound differs from similar compounds due to its substituents:

| Compound | Reaction Rate (Suzuki Coupling) | Hydrolysis Stability |

|---|---|---|

| K[4-F-3-MeC₆H₃BF₃] | Moderate | High |

| K[4-MeOC₆H₄BF₃] | Fast | Moderate |

| K[C₆F₅BF₃] | Slow | Very high |

Rationale: The electron-withdrawing fluoro group slows coupling but enhances hydrolytic stability compared to methoxy-substituted analogs .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium 4-fluoro-3-methylphenyltrifluoroborate is in Suzuki-Miyaura cross-coupling reactions . This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and halides, which is crucial for synthesizing complex organic molecules.

Mechanism of Suzuki Coupling

The mechanism involves:

- Oxidative Addition : The palladium catalyst reacts with an aryl halide to form a palladium(II) complex.

- Transmetalation : The boronate complex (e.g., this compound) transfers its aryl group to the palladium center.

- Reductive Elimination : The desired biaryl product is formed as the palladium returns to its zero oxidation state.

Pharmaceutical Applications

This compound plays a vital role in the synthesis of various pharmaceuticals. Its ability to introduce fluorine atoms into organic molecules enhances biological activity and metabolic stability.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this boronate in synthesizing potential anticancer agents through selective coupling reactions. The introduction of the 4-fluoro-3-methylphenyl group was shown to improve selectivity and potency against cancer cell lines compared to non-fluorinated analogs.

Material Science

In material science, this compound is utilized in developing advanced materials with specific electronic properties. Its incorporation into polymer matrices can enhance thermal stability and electrical conductivity.

Research has indicated that organoboron compounds, including this compound, can be employed in environmental remediation processes. They can facilitate the degradation of pollutants through advanced oxidation processes.

Case Study: Water Treatment

In a recent study, this compound was tested for its efficacy in degrading organic contaminants in wastewater. Results showed significant reduction in pollutant concentrations, suggesting its potential as an environmentally friendly reagent.

Mechanism of Action

The mechanism of action for potassium 4-fluoro-3-methylphenyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the organotrifluoroborate. This complex undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organotrifluoroborate substrate .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

Aryltrifluoroborates exhibit variable reactivity depending on substituent effects:

- Electron-Withdrawing Groups (EWGs) : Compounds like potassium 4-formylfuran-2-yltrifluoroborate () accelerate transmetalation in Suzuki couplings due to increased electrophilicity at the boron center.

- The fluorine atom (weak EWG) balances this effect, making the compound moderately reactive .

- Heteroaromatic Derivatives : Furanyl trifluoroborates () show distinct reactivity in reductive amination compared to purely aromatic systems, highlighting the role of heteroatoms in directing transformations.

Stability and Physical Properties

- Thermal Stability : Most potassium trifluoroborates decompose above 200°C (e.g., formylfuran-2-yltrifluoroborate, ). The methyl group in the target compound may enhance crystallinity and shelf stability.

- Solubility : Aromatic trifluoroborates are generally soluble in polar aprotic solvents (e.g., acetone, DMSO) but insoluble in ethers. Alkoxymethyl derivatives () exhibit lower solubility, necessitating specialized purification techniques.

- Spectroscopic Data :

Biological Activity

Potassium 4-fluoro-3-methylphenyltrifluoroborate, a member of the organoboron compound family, has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its trifluoroborate group, which enhances its reactivity and stability in biological systems. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications.

- Molecular Formula : C₇H₇BF₃K

- Molecular Weight : 198.04 g/mol

- CAS Number : 216434-82-1

- Melting Point : 294 °C

This compound acts primarily as a coupling agent in various organic reactions, notably the Suzuki-Miyaura coupling. This reaction is crucial for synthesizing biaryl compounds, which are often biologically active. The presence of the trifluoroborate moiety allows for improved yields and selectivity in these reactions compared to traditional boronic acids.

Anticancer Properties

Recent studies indicate that compounds containing trifluoroborate groups exhibit significant anticancer properties. For instance, research has demonstrated that potassium trifluoroborates can enhance the efficacy of chemotherapeutic agents by increasing their bioavailability and reducing side effects through targeted delivery systems .

Immunomodulatory Effects

This compound has shown potential as an immunomodulatory agent. Studies suggest that it can influence immune cell activity, enhancing the proliferation of T-cells and modulating cytokine production. This property could be beneficial in developing therapies for autoimmune diseases and cancer immunotherapy .

Case Study 1: Enhanced Drug Delivery

In a recent clinical study, researchers evaluated the use of this compound as a part of a drug delivery system for anticancer drugs. The results indicated a significant increase in the bioavailability of the drug when combined with this compound, leading to improved therapeutic outcomes in patients with resistant tumors .

Case Study 2: Synthesis of Biologically Active Compounds

Another study focused on synthesizing novel biaryl compounds using this compound as a coupling agent. The synthesized compounds displayed promising activity against various cancer cell lines, suggesting that this trifluoroborate can facilitate the development of new anticancer agents .

Comparative Analysis with Other Organoboron Compounds

| Property | This compound | Potassium Trifluoroborate | Boronic Acids |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Reactivity | High | Moderate | High |

| Bioavailability | Enhanced | Variable | Low |

| Applications | Anticancer, Immunomodulation | Cross-coupling | Various |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.